Methyclothiazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYKOGBSMNBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023313 | |
| Record name | Methyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals form alcohol and water, White or practically white, crystalline powder | |
CAS No. |
135-07-9, 96783-14-1, 96783-15-2 | |
| Record name | Methyclothiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methyclothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyclothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyclothiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYCLOTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Methyclothiazide Action
Cellular and Molecular Pharmacodynamics of Methyclothiazide (B1676421)
The core of this compound's action lies in its interference with the kidney's ability to reabsorb electrolytes, leading to increased urinary output. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comwikidoc.orgmedscape.comontosight.ai
Inhibition of Renal Tubular Reabsorption of Electrolytes
This compound's diuretic and saluretic effects stem from its inhibition of renal tubular reabsorption of electrolytes. drugbank.comwikidoc.org This action primarily impacts the reabsorption of sodium and chloride. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comontosight.aipatsnap.comwikipedia.orgslideshare.netresearchgate.net
A key molecular target of this compound is the sodium-chloride symporter (NCC), also known as the thiazide-sensitive sodium-chloride transporter. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comwikipedia.org This transporter is predominantly located in the apical membrane of the cells lining the early distal convoluted tubule of the nephron. ontosight.aiwikipedia.orgslideshare.netresearchgate.netpatsnap.comresearchgate.netnih.gov this compound binds to and inhibits the activity of the NCC, thereby preventing the reabsorption of sodium and chloride ions from the tubular lumen back into the bloodstream. ontosight.aiwikipedia.orgpatsnap.com This competition for the chloride binding site of the NCC is a major mechanism by which thiazide diuretics exert their effects. slideshare.net
Inhibiting the NCC with this compound leads directly to a reduced reabsorption of sodium and chloride ions in the distal convoluted tubule. ontosight.aipatsnap.com As a result, a greater amount of these ions remains in the tubular fluid. ontosight.ai This increased presence of sodium and chloride in the tubular lumen significantly enhances their excretion in the urine. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comontosight.aipatsnap.comwikipedia.orgslideshare.netresearchgate.net
Impact on Water Excretion and Diuresis
The increased excretion of sodium and chloride ions due to NCC inhibition has a significant osmotic effect. ontosight.ai The higher concentration of solutes in the tubular fluid draws water into the lumen, reducing its reabsorption. ontosight.aiwikipedia.org This leads to an increase in the volume of urine produced, a process known as diuresis. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comwikidoc.orgontosight.aipatsnap.com this compound's action in the distal convoluted tubule contributes to increased water excretion, resulting in a diuretic effect. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comwikidoc.orgontosight.aipatsnap.com
Modulation of Potassium Excretion
While primarily affecting sodium and chloride reabsorption, this compound also influences potassium excretion. Potassium excretion is enhanced to a variable degree with thiazide diuretics, including this compound. drugbank.comnih.govncats.iopharmacompass.comgpatindia.comwikidoc.orgmedscape.comdrugs.com
Potential Actions on Carbonic Anhydrases in Smooth Muscle
The antihypertensive mechanism of this compound is not fully understood, but it may be mediated through its action on carbonic anhydrases in smooth muscle ncats.iopharmacompass.comdrugbank.comhmdb.ca. Thiazides are known to inhibit various carbonic anhydrases in vascular tissue targetmol.com.
Influence on Large-Conductance Calcium-Activated Potassium (KCa) Channels in Smooth Muscle
This compound's antihypertensive mechanism may also involve its action on large-conductance calcium-activated potassium (KCa) channels, which are found in smooth muscle ncats.iopharmacompass.comdrugbank.comhmdb.ca. Thiazides are proposed to cause vasodilation by activating these channels in vascular smooth muscles targetmol.complos.org. However, some studies suggest that KCa channels may not mediate the extra-renal hypotensive effect of hydrochlorothiazide (B1673439), another thiazide diuretic plos.org.
Vascular Mechanisms of this compound
This compound has demonstrated direct effects on vascular smooth muscle, contributing to its blood pressure-lowering effects.
Vascular Mechanisms of this compound
Vasodilation Effects and Blood Pressure Reduction
This compound causes vasodilation, which contributes to the reduction of blood pressure ontosight.ai. While short-term treatment with diuretics can lead to increased peripheral resistance, long-term treatment results in a decline in peripheral resistance oup.com. The vasodilator action of diuretics appears to be directly mediated by a reduction in vascular reactivity oup.com.
Endothelium-Dependent Mechanisms in Vascular Response
Studies have shown that this compound can induce endothelium-dependent inhibition of vasoconstrictor responses researchgate.netnih.govnih.gov. This effect has been observed in aortic rings from spontaneously hypertensive rats (SHR) researchgate.netnih.govnih.gov. The mechanism involves endothelial function, potentially through the release of nitric oxide (NO) oup.comresearchgate.netnih.gov. Removal of the endothelium or inhibition of nitric oxide synthase has been shown to attenuate the inhibitory effect of this compound on vascular contractile responses researchgate.netnih.govkrcp-ksn.org.
Inhibition of Contractile Responses to Norepinephrine (B1679862) and Arginine Vasopressin
This compound has been reported to inhibit contractile responses to norepinephrine (NE) and arginine vasopressin (AVP) in the aorta of spontaneously hypertensive rats (SHR) oup.comresearchgate.netnih.gov. This inhibitory effect is concentration-dependent oup.com. For instance, in SHR aortas, this compound (10-4 M) decreased the maximal vasoconstrictive effect of NE by 59 ± 11% and AVP by 32.3 ± 13% researchgate.netnih.gov. In human mesenteric arteries, this compound induced a concentration-dependent inhibition of NE-induced vasoconstriction, with a more pronounced effect at higher concentrations oup.com. At a concentration of 10-5 mol/L, MCTZ inhibited the maximal contractile effect of NE by 11.8 ± 5% and 16 ± 10% in mesenteric rings from hypertensive and normotensive patients, respectively oup.com. At 10-4 mol/L, the inhibition was 45.5 ± 9% and 47 ± 12% in hypertensive and normotensive patients, respectively oup.com.
Here is a summary of the observed inhibition of contractile responses:
| Vasoconstrictor Agent | Preparation | This compound Concentration (M) | Inhibition of Maximal Effect (%) | Reference |
| Norepinephrine (NE) | SHR Aorta | 10-4 | 59 ± 11 | researchgate.netnih.gov |
| Arginine Vasopressin (AVP) | SHR Aorta | 10-4 | 32.3 ± 13 | researchgate.netnih.gov |
| Norepinephrine (NE) | Human Mesenteric Arteries (Hypertensive) | 10-5 | 11.8 ± 5 | oup.com |
| Norepinephrine (NE) | Human Mesenteric Arteries (Normotensive) | 10-5 | 16 ± 10 | oup.com |
| Norepinephrine (NE) | Human Mesenteric Arteries (Hypertensive) | 10-4 | 45.5 ± 9 | oup.com |
| Norepinephrine (NE) | Human Mesenteric Arteries (Normotensive) | 10-4 | 47 ± 12 | oup.com |
Extra-renal Sites of Action and Vascular Constriction Inhibition
The chronic reduction of arterial pressure by thiazide diuretics is thought to be mediated through an extra-renal mechanism, widely believed to be a direct inhibition of vascular constriction nih.gov. Despite over five decades of investigation, the specific extra-renal target remains largely unidentified nih.gov. Proposed mechanisms include direct inhibition of constrictor pathways and activation of relaxant signaling pathways in vascular smooth muscle, as well as indirect inhibition through decreased neurogenic and hormonal regulatory pathways nih.gov. Some studies suggest that the extra-renal hypotensive effects of thiazides are enhanced during volume depletion states and may involve a pathway dependent on in vivo factors, unrelated to BK channel activation plos.org. However, other research suggests that the extra-renal target may not be the vasculature itself, particularly in resistance-type vessels nih.gov.
Therapeutic Applications and Efficacy in Research Studies
Hypertension Management Studies
Methyclothiazide (B1676421) is utilized in the management of high blood pressure, either as the sole therapeutic agent or to augment the effects of other antihypertensive medications in more severe cases of hypertension. rxlist.comdrugs.com
Monotherapy and Combination Therapy Efficacy in Essential Hypertension
Research supports the use of this compound as a monotherapy for mild to moderate hypertension. drugs.com Clinical guidelines and study findings suggest that if blood pressure is not adequately controlled with this compound monotherapy after an 8 to 12-week period, the addition of another antihypertensive agent is recommended to enhance the therapeutic effect. rxlist.comdrugs.commedscape.com
The strategy of using combination therapy for the initial treatment of hypertension has been a subject of extensive research. Meta-analyses of numerous clinical trials have shown that combining antihypertensive drugs from different classes can be significantly more effective in lowering blood pressure than increasing the dose of a single agent. nih.govresearchgate.net For instance, a study comparing methyldopa (B1676449) and hydrochlorothiazide (B1673439) found that the combination of the two was more efficacious in reducing blood pressure than either component administered singly. nih.gov This principle underpins the use of this compound in combination regimens for managing more severe forms of hypertension. drugs.com Early intervention with combination therapy may also lead to better long-term adherence and fewer adverse effects. researchgate.net
Impact on Blood Pressure Reduction in Controlled Trials
Controlled studies have demonstrated the effectiveness of this compound in lowering blood pressure. A report from the General Practitioner Research Group concluded that this compound is an effective antihypertensive agent, particularly in new cases of mild hypertension. nih.gov The study observed statistically significant reductions in blood pressure within the first two weeks of treatment. nih.gov The majority of patients in this trial were treated with a 5mg daily dose. nih.gov The mechanism for blood pressure reduction by benzothiadiazines like this compound is not fully understood, but it is believed to involve sodium depletion. rxlist.com
| Study Focus | Key Finding | Timeframe for Effect | Reference |
|---|---|---|---|
| This compound in Mild Hypertension | Statistically significant falls in blood pressure. | Within 2 weeks. | nih.gov |
Comparative Studies with Other Thiazide Diuretics (e.g., Hydrochlorothiazide, Chlorthalidone (B1668885), Indapamide)
While direct head-to-head clinical trials comparing the efficacy of this compound against other thiazide and thiazide-like diuretics such as hydrochlorothiazide (HCTZ), chlorthalidone, and indapamide (B195227) are not extensively detailed in recent literature, numerous studies have compared these other agents amongst themselves. This research provides important context for the class of drugs to which this compound belongs.
Meta-analyses and systematic reviews indicate that thiazide-like diuretics, chlorthalidone and indapamide, may be more potent in lowering systolic blood pressure than HCTZ. nih.gov
Chlorthalidone vs. Hydrochlorothiazide : Several studies suggest that chlorthalidone is a more potent antihypertensive agent with a longer duration of action compared to HCTZ. nih.govnih.gov A network meta-analysis found that chlorthalidone was superior to HCTZ in reducing the risk of heart failure and combined cardiovascular events. mdedge.comthe-hospitalist.orgresearchgate.net However, other large observational studies found no significant difference in the risk for major cardiovascular outcomes between the two, though chlorthalidone was associated with a higher risk of certain electrolyte abnormalities. acc.org
Indapamide vs. Hydrochlorothiazide : A systematic review found that indapamide lowered systolic blood pressure more effectively than HCTZ. nih.gov Indapamide is also noted for having a longer half-life than HCTZ and may offer additional vascular benefits. hcplive.com Comparative studies have found indapamide to be as effective as a combination of HCTZ and a potassium-sparing diuretic in reducing blood pressure in patients on triple-drug therapy. nih.gov
Thiazide-like vs. Thiazide-type Diuretics : A broader meta-analysis concluded that thiazide-like diuretics (chlorthalidone, indapamide) demonstrate a greater protective effect against cardiovascular events, particularly heart failure, compared to thiazide-type diuretics like HCTZ. dntb.gov.ua
| Comparison | Key Efficacy Finding | Reference |
|---|---|---|
| Chlorthalidone vs. HCTZ | Chlorthalidone may be more potent in lowering BP and reducing cardiovascular events, though findings vary across studies. | nih.govnih.govmdedge.comacc.org |
| Indapamide vs. HCTZ | Indapamide found to be more potent than HCTZ in lowering systolic blood pressure. | nih.govhcplive.com |
| Overall Thiazide-like vs. Thiazide-type | Thiazide-like diuretics (chlorthalidone, indapamide) may offer greater reduction in risk of cardiovascular events, especially heart failure. | dntb.gov.ua |
Research on Response Rates and Duration of Antihypertensive Effects
The onset of action for this compound's diuretic effect is typically observed within two hours of administration, with peak effects occurring around six hours. patsnap.com The natriuresis and diuresis have been reported to last for over 24 hours following a single dose. rxlist.com
The full antihypertensive effect, however, may take several days to a couple of weeks to become fully manifest. patsnap.com Clinical research has shown a significant antihypertensive response within two weeks of initiating therapy. nih.gov The typical timeframe for evaluating the response to monotherapy is about 8 to 12 weeks, after which a second agent may be added if control is unsatisfactory. drugs.com
Edema Management Studies
This compound is also indicated as an adjunctive therapy to manage edema, which is fluid retention in the body's tissues. patsnap.com
Adjunctive Therapy in Congestive Heart Failure
In patients with congestive heart failure (CHF), edema is a common and significant clinical issue. This compound is indicated as an adjunctive therapy for edema associated with this condition. drugs.commedscape.com The therapeutic strategy often involves combining a thiazide diuretic with a loop diuretic, such as furosemide (B1674285), especially in cases of diuretic resistance. clinicaltrials.gov
While specific efficacy trials focusing on this compound in this role are not prominent in recent literature, studies on other thiazides provide evidence for this therapeutic approach. The CLOROTIC trial, a prospective, double-blind, placebo-controlled study, evaluated the addition of hydrochlorothiazide to intravenous furosemide in patients with acute decompensated heart failure. nih.gov The results showed that the addition of HCTZ significantly improved the diuretic response, leading to greater weight loss compared to furosemide alone. nih.govacc.org This effect was observed across the spectrum of renal function. nih.gov These findings support the clinical rationale for using a thiazide diuretic, such as this compound, as an adjunct to loop diuretics to manage fluid overload in patients with heart failure.
Efficacy in Renal Dysfunction (e.g., Nephrotic Syndrome, Acute Glomerulonephritis, Chronic Renal Failure)
This compound has been found to be useful in treating edema associated with various forms of renal dysfunction, including nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. rxlist.com
Nephrotic Syndrome: This condition is characterized by significant protein loss in the urine, leading to widespread edema. Thiazide diuretics like this compound can be employed to counteract the fluid retention. However, research on this topic often focuses on the class of thiazide diuretics rather than this compound specifically.
Acute Glomerulonephritis: Inflammation of the glomeruli in the kidneys can lead to fluid retention and edema. Diuretics are a component of the supportive management for this condition.
Chronic Renal Failure: In patients with chronic renal failure, the kidneys' ability to excrete sodium and water is impaired, leading to fluid overload. While thiazide diuretics are used in this population, their effectiveness may be reduced in cases of severe renal impairment. rxlist.com
It is important to note that while this compound is indicated for these conditions, there is a lack of specific, detailed research findings and data tables from clinical trials that focus exclusively on its efficacy in these patient populations.
Role in Corticosteroid and Estrogen Therapy-Induced Edema
Fluid retention is a known side effect of both corticosteroid and estrogen therapy. medlineplus.gov this compound is indicated for the management of this type of edema. rxlist.com By promoting the excretion of sodium and water, it helps to alleviate the fluid buildup caused by these medications. patsnap.com As with its other indications, specific clinical studies detailing the efficacy of this compound for corticosteroid and estrogen therapy-induced edema are not widely available in the current literature.
Cardiovascular and Renal Outcomes Research
The research on cardiovascular and renal outcomes related to this compound is primarily situated within the broader context of studies on thiazide diuretics as a class for the treatment of hypertension.
Impact on Cardiovascular Morbidity and Mortality
Thiazide diuretics have been a cornerstone of hypertension management for decades and have been shown to reduce the risk of cardiovascular morbidity and mortality. patsnap.com As a thiazide diuretic, this compound contributes to the lowering of blood pressure, a major risk factor for cardiovascular events. drugs.commayoclinic.org However, large-scale clinical outcome trials specifically investigating the impact of this compound on cardiovascular morbidity and mortality are scarce. Much of the evidence for the cardiovascular benefits of thiazides comes from studies of other drugs in the class, such as hydrochlorothiazide and chlorthalidone. Some research suggests that different thiazide diuretics may have varying effects on cardiovascular outcomes, but direct comparative data for this compound is limited. nih.govahajournals.orgnih.gov2minutemedicine.com
Effects on Renal Function in Specific Patient Populations
The long-term effects of thiazide diuretics on renal function have been a subject of study, particularly in patients with pre-existing kidney disease. Thiazides are known to be effective in reducing blood pressure in patients with chronic kidney disease (CKD), although their efficacy may decrease as renal function declines. nih.gov Some studies have suggested that thiazide-like diuretics may be effective even in advanced CKD. Caution is generally advised when using thiazides in patients with significant renal impairment, as there is a potential for the precipitation of azotemia (an increase in nitrogenous waste products in the blood). rxlist.com Specific research focusing on the long-term effects of this compound on renal function in different patient populations is not well-documented in the available literature.
Adverse Event Profiles and Risk Factor Analysis in Academic Literature
Electrolyte Imbalances
The primary mechanism of action of methyclothiazide (B1676421) involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action, while promoting the excretion of sodium and water, also leads to significant alterations in the balance of other crucial electrolytes.
Hypokalemia Research and Clinical Implications
Hypokalemia, or low potassium levels, is a well-documented and common adverse effect of thiazide diuretics, including this compound. patsnap.comnih.gov Research indicates that the diuretic-induced increase in sodium delivery to the distal renal tubules enhances potassium secretion, leading to its depletion. ahrq.gov
A study published in the American Journal of Hypertension highlighted that thiazide use is associated with an 11-fold higher risk of developing hypokalemia compared to non-users. nih.gov The risk is influenced by factors such as age, dosage, and is more pronounced in men than in women. nih.gov Even when combined with a potassium-sparing diuretic like triamterene, the risk of hypokalemia remains significantly elevated. nih.gov
The clinical implications of this compound-induced hypokalemia are significant and can range from muscle weakness and fatigue to more severe cardiac arrhythmias. patsnap.com In a large-scale analysis of the National Health and Nutrition Examination Survey (NHANES) from 1999-2018, hypokalemia (defined as serum potassium <3.5 mmol/L) was present in 12.6% of hydrochlorothiazide (B1673439) users. nih.gov Factors associated with a higher risk of hypokalemia included being female, of non-Hispanic black ethnicity, underweight, and long-term therapy. nih.gov
Table 1: Risk Factors for Thiazide-Induced Hypokalemia
| Risk Factor | Adjusted Odds Ratio (95% CI) |
| Female | 2.22 (1.74-2.83) |
| Non-Hispanic Black | 1.65 (1.31-2.08) |
| Underweight | 4.33 (1.34-13.95) |
| Long-term therapy (≥5 years) | 1.47 (1.06-2.04) |
Data adapted from a study on hydrochlorothiazide users in NHANES 1999-2018. nih.gov
Hyponatremia and Hypochloremia
Hyponatremia, a condition characterized by low sodium levels in the blood, is another significant electrolyte disturbance associated with this compound. patsnap.com This adverse effect is particularly prevalent in older adults. endocrine-abstracts.org The mechanism is multifactorial, involving a combination of excessive fluid intake, depletion of sodium and potassium, and a reduced capacity of the kidneys to excrete free water. nih.gov
A retrospective study following newly treated hypertensive patients for up to a decade found that 30% of those in the thiazide treatment group developed hyponatremia (serum sodium ≤130 mmol/L). nih.gov The incidence rate was approximately three times higher in patients treated with thiazides. nih.gov A case report highlighted a 76-year-old woman on long-term hydrochlorothiazide who presented with severe hyponatremia (Na+ 102 mmol/l), hypokalemia (K+ 2.8 mmol/l), and hypochloremia (Cl- 71 mmol/l), underscoring the potential severity of these imbalances in elderly female patients. endocrine-abstracts.org
Risk factors for thiazide-associated hyponatremia include advanced age and female sex. endocrine-abstracts.orgnih.gov The clinical manifestations can range from mild symptoms to severe neurological complications such as seizures and coma, especially with acute onset. nih.gov
Hypercalcemia and Hypophosphatemia
This compound can lead to hypercalcemia, an elevation of calcium levels in the blood, by decreasing the urinary excretion of calcium. medscape.comdrugs.com This effect is thought to be mediated by increased passive calcium reabsorption in the proximal tubule secondary to sodium depletion and potentially by augmenting the renal effects of the parathyroid hormone (PTH). mhmedical.comhoustonendocrine.com
While often mild and transient, thiazide-induced hypercalcemia can be persistent. mhmedical.com Discontinuation of the thiazide diuretic leads to the resolution of hypercalcemia in about one-third of patients. mhmedical.com For the remaining two-thirds, a significant proportion are subsequently diagnosed with primary hyperparathyroidism. mhmedical.com The incidence of thiazide-associated hypercalcemia has been reported at 7.7 per 100,000 person-years, with a noticeable increase in recent years, particularly in postmenopausal women. houstonendocrine.com
Conversely, hypophosphatemia, or low phosphate (B84403) levels, has also been reported with thiazide diuretic use. nih.gov While less common, it can be clinically significant, particularly in the context of other electrolyte disturbances and long-term treatment. nih.govnih.gov The exact mechanism is not fully elucidated but may involve altered renal handling of phosphate.
Hypomagnesemia
Hypomagnesemia, a deficiency of magnesium in the blood, is a recognized complication of thiazide diuretics like this compound. patsnap.com These medications promote the urinary excretion of magnesium, which can lead to depletion over time. nih.gov
A cross-sectional analysis within the Rotterdam Study, a large population-based cohort, found that thiazide diuretic use was associated with lower serum magnesium levels and a significantly increased risk of hypomagnesemia. nih.gov The odds ratio for developing hypomagnesemia was between 2.74 and 3.14 for thiazide users compared to non-users, with the effect being more pronounced in those using the diuretics for more than 390 days. nih.gov
Table 2: Association Between Thiazide Diuretic Use and Hypomagnesemia
| Thiazide Use (Defined Daily Dose) | Odds Ratio (95% CI) for Hypomagnesemia |
| <1 DDD | 3.14 (1.67; 5.92) |
| ≥1 DDD | 2.74 (1.57; 4.77) |
Data from the Rotterdam Study. nih.gov
Metabolic Derangements
Beyond electrolyte imbalances, this compound can also induce significant metabolic changes, particularly affecting glucose homeostasis.
Hyperglycemia and Latent Diabetes Mellitus Manifestation
The use of thiazide diuretics, including this compound, has been associated with hyperglycemia (high blood sugar) and an increased risk of new-onset diabetes. medscape.comnih.gov This adverse effect is a significant concern, especially in patients with pre-existing risk factors for diabetes.
The mechanisms underlying thiazide-induced hyperglycemia are thought to involve several pathways, including impaired insulin (B600854) sensitivity, increased glucose production by the liver, and reduced insulin secretion from the pancreas. nih.gov The development of hyperglycemia appears to be a class effect of thiazide diuretics. nih.gov
A systematic review and meta-analysis of 26 randomized controlled trials involving over 16,000 participants found that thiazide-type diuretics were associated with a significant, albeit small, increase in fasting plasma glucose levels. nih.gov The effect was more pronounced at higher doses. nih.gov For some individuals, this shift in glucose metabolism can be sufficient to unmask latent diabetes mellitus. medscape.com It is particularly important to monitor glucose levels in patients with abdominal obesity and other components of the metabolic syndrome who are initiated on thiazide therapy, as they are at a higher risk for developing new-onset diabetes. researchgate.net
Table 3: Change in Fasting Plasma Glucose with Thiazide-Type Diuretics
| Comparison Group | Mean Difference in FPG (mmol/L) | 95% Confidence Interval |
| Non-thiazide agents or placebo | 0.27 | 0.15–0.39 |
Data from a meta-analysis of 26 randomized trials. nih.gov
Hyperuricemia and Gout Precipitation
This compound, a thiazide diuretic, has been associated with an increase in serum uric acid levels, a condition known as hyperuricemia. patsnap.commedscape.com This elevation in uric acid can precipitate episodes of gout in individuals who are already susceptible to the condition. patsnap.comrxlist.com Gout is a form of inflammatory arthritis characterized by sudden, severe attacks of pain, redness, and tenderness in the joints, frequently affecting the base of the big toe. patsnap.com
The risk is significant enough that medical guidance recommends caution when prescribing this compound to patients with a history of hyperuricemia or gout, as the medication may exacerbate these conditions. drugs.commayoclinic.org Patients with a known history of gout are advised to inform their physician before starting therapy with this compound. myactivehealth.compatsnap.com The potential for the drug to induce or worsen gout is considered a notable precaution in its clinical use. mims.comdrugs.com Hyperuricemia is listed as a known disease interaction with this compound. drugs.com
Dyslipidemia (Hypercholesterolemia, Hypertriglyceridemia, HDL-C Reduction)
Treatment with this compound can lead to unfavorable alterations in blood lipid profiles, a condition known as dyslipidemia. drugs.comdrugs.com Some patients may experience increased concentrations of total serum cholesterol, total triglycerides, and low-density lipoproteins (LDL-C). medscape.com The development of hypercholesterolemia (high cholesterol) and hypertriglyceridemia (high triglycerides) are recognized potential adverse effects. mdpi.com
A double-blind, randomized, parallel-group study provided specific data on these effects. The research observed that monotherapy with this compound resulted in statistically significant increases across several lipid parameters. nih.gov The findings from this study are detailed in the table below.
| Lipid Parameter | Median Percentage Change |
|---|---|
| Total Serum Cholesterol | +4.7% |
| Low-Density Lipoprotein (LDL) + Very-Low-Density Lipoprotein (VLDL) Cholesterol | +7.1% |
| Triglycerides | +12.5% |
Data from a study comparing the effects of terazosin (B121538) and this compound on serum lipids. nih.gov
Given these findings, caution is advised when using this compound in patients with pre-existing hypercholesterolemia. mims.com
Renal and Hepatic Considerations
Precipitation of Azotemia in Renal Impairment
The use of this compound in patients with pre-existing kidney disease requires careful consideration due to the risk of worsening renal function. rxlist.com The drug is contraindicated in patients with anuria (the inability to produce urine). medscape.com In individuals with significant renal impairment, this compound use may precipitate azotemia, which is an accumulation of nitrogenous waste products like blood urea (B33335) nitrogen (BUN) in the blood. medscape.comrxlist.com
If progressive renal impairment becomes evident during therapy, indicated by a rising BUN or nonprotein nitrogen, a careful reassessment of the treatment is necessary, with consideration given to withholding or discontinuing the diuretic. rxlist.comdrugs.com Patients with severe renal impairment are advised to avoid this compound because of the potential to exacerbate kidney dysfunction. patsnap.com
Hepatic Coma Risk in Impaired Hepatic Function
For patients with impaired hepatic function or progressive liver disease, this compound must be administered with caution. medscape.comrxlist.com Even minor alterations in the body's fluid and electrolyte balance, which are a primary effect of diuretics, can be sufficient to precipitate hepatic coma in these vulnerable patients. medscape.comrxlist.com Hepatic encephalopathy, a deterioration of brain function due to the accumulation of toxins normally cleared by the liver, can be triggered by the dehydration and electrolyte disturbances caused by diuretics. quora.commsdmanuals.com The slower clearance of the medication in patients with liver disease may also increase its effects. drugs.com While direct, severe liver injury from thiazide diuretics is considered a rare event, the risk of precipitating hepatic coma in patients with underlying liver disease is a critical clinical consideration. medscape.comnih.gov
Immunological and Hypersensitivity Reactions
Sensitivity Reactions (Allergy, Bronchial Asthma)
This compound is a sulfonamide-derivative and is contraindicated in individuals with a known hypersensitivity to this class of drugs. medscape.com Sensitivity reactions may occur, and patients with a personal history of allergy or bronchial asthma may be at an increased risk. medscape.comrxlist.commims.com It is important for patients to inform their healthcare provider of any history of asthma or allergies to sulfa drugs before beginning treatment. myactivehealth.commedlineplus.gov
Reported allergic reactions can manifest with symptoms such as skin rash, itching, and swelling. patsnap.com While thiazide diuretics are generally considered a safe option for managing high blood pressure in patients with asthma, the potential for a generalized hypersensitivity reaction in predisposed individuals remains a noted precaution. medscape.comgoodrx.com
Exacerbation or Activation of Systemic Lupus Erythematosus
This compound, a thiazide diuretic, has been associated with the potential to exacerbate or activate Systemic Lupus Erythematosus (SLE). While extensive academic literature detailing specific case reports or in-depth clinical studies on this compound-induced lupus is limited, precautionary warnings are present in drug information resources. These advisories suggest a recognized risk, warranting caution in patients with a history of lupus.
According to prescribing information and drug safety data, individuals with pre-existing lupus should be monitored for the worsening of their condition if administered this compound. drugs.commayoclinic.org The drug has the potential to trigger an inflammatory response that can lead to a flare-up of the autoimmune disease. drugs.com
The broader class of thiazide diuretics, to which this compound belongs, has been more extensively studied in relation to drug-induced lupus erythematosus (DILE), particularly the subacute cutaneous lupus erythematosus (SCLE) variant. escholarship.orgnih.govmedscape.com These studies have often highlighted the development of lupus-like skin lesions and the presence of specific autoantibodies. nih.gov However, cases of systemic lupus erythematosus induced by thiazide diuretics are considered rare. nih.govnih.gov
For this compound specifically, the available information underscores a potential risk, as summarized in the following table.
Clinical Precautions for this compound in Relation to Systemic Lupus Erythematosus
| Source | Precautionary Statement |
|---|---|
| Drugs.com | If you have lupus, this compound can make your lupus active or get worse. Tell your doctor right away if you get any new or worse signs. drugs.com |
| Mayo Clinic | Use with caution in patients with Systemic lupus erythematosus. This medicine may make the condition worse. mayoclinic.org |
| MIMS | May exacerbate SLE. mims.com |
It is important to note the distinction between drug-induced lupus, which is typically reversible upon discontinuation of the offending drug, and the exacerbation of pre-existing idiopathic SLE. medscape.comnih.gov The mechanism by which this compound may trigger or worsen SLE is not fully elucidated but is thought to be related to its potential to cause photosensitivity and alter immune responses. nih.gov
Due to the lack of specific research on this compound, a detailed analysis of risk factors for this specific adverse event is not available in the academic literature. The primary risk factor identified is a pre-existing diagnosis of SLE. drugs.commayoclinic.org
Drug Drug and Disease Interactions in Research
Interactions Affecting Efficacy and Safety of Methyclothiazide (B1676421)
This compound's therapeutic effects stem from its action on the distal convoluted tubules in the kidneys, where it inhibits the sodium-chloride symporter, leading to increased excretion of sodium, chloride, and water. patsnap.com This mechanism can be influenced by or influence the effects of other concurrently administered agents.
Combining this compound with other antihypertensive medications, such as beta-blockers or ACE inhibitors, can lead to enhanced blood pressure-lowering effects. patsnap.com While this can be beneficial in achieving target blood pressure, it also increases the risk of hypotension. patsnap.com Research indicates that thiazide diuretics, including this compound, can be used alone or in combination with other antihypertensive drugs for managing hypertension. wikidoc.org Studies comparing thiazide diuretics with ACE inhibitors, beta-blockers, or calcium channel blockers have shown no significant differences in total cardiovascular and cerebrovascular morbidity and mortality, although thiazides were found to be better at reducing stroke events compared to ACE inhibitors and heart failure events compared to calcium channel blockers. cda-amc.ca
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) are known to potentially reduce the diuretic and antihypertensive effects of this compound. patsnap.com This interaction may necessitate adjustments in this compound dosage. patsnap.com The mechanism is likely related to NSAID inhibition of renal prostaglandin (B15479496) synthesis, which are important for maintaining renal perfusion, especially in dehydrated states. drugs.commedscape.com This inhibition can lead to unopposed pressor activity, potentially elevating blood pressure and counteracting the effects of diuretics. drugs.com Concomitant use of NSAIDs and diuretics may also adversely affect renal function and has been associated with an increased risk of congestive heart failure in some patient populations. drugs.com
Hypokalemia, a potential consequence of this compound therapy, can increase the sensitivity of the myocardium to the toxic effects of digitalis glycosides, such as digoxin. rxlist.comnih.gov This increased sensitivity can manifest as exaggerated cardiac responses, including increased ventricular irritability and serious arrhythmias. rxlist.comnih.govrxlist.com Therefore, careful monitoring of electrolyte levels is crucial when this compound is used concurrently with digitalis glycosides. patsnap.com
Concurrent use of corticosteroids or ACTH (Adrenocorticotropic Hormone) with this compound can exacerbate the risk of electrolyte imbalances, particularly hypokalemia. patsnap.comrxlist.comnih.gov Hypokalemia may develop during concomitant use of steroids or ACTH. wikidoc.orgrxlist.com Corticosteroids can raise the risk of hypokalemia and contribute to salt and water retention. nih.gov Research suggests a possible enhanced electrolyte loss with concomitant use of corticotropin (B344483) and this compound. medscape.comrxlist.com
Thiazide diuretics, including this compound, can reduce the renal clearance of lithium, leading to increased serum lithium levels and a higher risk of lithium toxicity. wikidoc.orgmedscape.comnih.gov This occurs because thiazides enhance the reabsorption of lithium in the kidneys. nih.gov Thiazide diuretics have demonstrated a significant potential to increase lithium concentrations, with reported increases of 25% to 40% often observed after initiating therapy. nih.gov Therefore, close monitoring of lithium levels is recommended when this compound is co-administered. medscape.commedscape.com
This compound has been associated with an increased risk or severity of toxicity when combined with aminolevulinic acid, particularly in the context of drug-induced phototoxicity. medscape.com This interaction is described as a pharmacodynamic synergism. medscape.com Coadministration of photosensitizing drugs may enhance the phototoxic reaction to photodynamic therapy with aminolevulinic acid. medscape.com Thiazide diuretics are known to be photosensitizing agents, meaning they can make the skin more sensitive to UV radiation, potentially leading to phototoxic reactions like exaggerated sunburns or dermatitis in sun-exposed areas. nih.govdrugbank.com
Table 1: Summary of Key Drug Interactions with this compound
| Interacting Agent Category | Examples | Effect on this compound Efficacy/Safety | Research Finding Highlights |
| Other Antihypertensive Agents | Beta-blockers, ACE Inhibitors | Enhanced blood pressure lowering, increased risk of hypotension. | Can enhance blood pressure lowering but increase hypotension risk. patsnap.com Comparable overall cardiovascular outcomes to other classes, better for stroke vs ACEIs. cda-amc.ca |
| Nonsteroidal Anti-inflammatory Drugs | NSAIDs | Reduced diuretic and antihypertensive effects. | Can reduce diuretic/antihypertensive effects, potentially requiring dosage adjustment. patsnap.com May adversely affect renal function and increase heart failure risk. drugs.com |
| Digitalis Glycosides | Digoxin | Increased sensitivity to digitalis toxicity due to hypokalemia. | Hypokalemia can exaggerate cardiac response to digitalis, including arrhythmias. rxlist.comnih.govrxlist.com |
| Corticosteroids and ACTH | Corticosteroids, ACTH | Increased risk of electrolyte imbalances, particularly hypokalemia. | Concurrent use can exacerbate hypokalemia risk. patsnap.comrxlist.comnih.gov Possible enhanced electrolyte loss. medscape.comrxlist.com |
| Lithium | Lithium | Reduced renal clearance of lithium, increased toxicity risk. | Reduces lithium renal clearance, increasing toxicity risk. wikidoc.orgmedscape.comnih.gov Can increase lithium concentrations by 25-40%. nih.gov |
| Drug-Induced Phototoxicity | Aminolevulinic Acid | Increased risk/severity of phototoxicity. | Pharmacodynamic synergism leading to increased phototoxicity risk. medscape.com Thiazides are photosensitizing agents. nih.govdrugbank.com |
Impact on Antidiabetic Agents (e.g., Insulin)
Research indicates that thiazides, including this compound, can influence the effectiveness of antidiabetic agents such as insulin (B600854). Insulin requirements in diabetic patients may be altered, potentially increased, decreased, or remain unchanged when co-administered with thiazides. rxlist.commims.com Diuretics like this compound may cause hyperglycemia and glycosuria in patients with diabetes mellitus, possibly due to diuretic-induced hypokalemia. medscape.com
Tubocurarine Responsiveness
Studies have shown that thiazide drugs may increase the responsiveness to tubocurarine, a neuromuscular blocking agent. rxlist.commims.com Hypokalemia, a potential effect of diuretics, can enhance the neuromuscular blocking effects of medications like tubocurarine, which could lead to respiratory depression or apnea. nih.gov It is suggested that clinicians consider discontinuing diuretics before elective surgery involving such agents. nih.gov
Extensive List of Documented and Potential Drug Interactions
This compound has been associated with a wide range of documented and potential drug interactions. These interactions can vary in severity, from minor to serious or even contraindicated.
Here is a summary of some documented and potential drug interactions with this compound:
| Interacting Drug Class/Drug | Potential Interaction | Severity Level (where specified) | Source(s) |
| Aminolevulinic Acid (oral) | Increased toxicity by pharmacodynamic synergism. Avoid or Use Alternate Drug. | Serious (Contraindicated in one source) medscape.com | medscape.com |
| Aminolevulinic Acid (topical) | Increased toxicity by pharmacodynamic synergism. Avoid or Use Alternate Drug. | Not specified | medscape.com |
| Antidiabetic agents (e.g., Insulin) | Altered insulin requirements (increased, decreased, or unchanged). May decrease therapeutic efficacy of some antidiabetic agents. | Use Caution/Monitor medscape.commedscape.com | rxlist.commims.commedscape.comclevelandclinic.orgmyactivehealth.combuzzrx.commedindia.netdrugbank.commedscape.com |
| Antihypertensive drugs | May add to or potentiate the action of other antihypertensive drugs, including potentiation with ganglionic or peripheral adrenergic blocking drugs. | Use Caution/Monitor medscape.com | rxlist.comclevelandclinic.orgbuzzrx.com |
| Barbiturates | Potentiation of orthostatic hypotension. | Not specified | mims.com |
| Cholestyramine | Interaction possible. | Not specified | clevelandclinic.orgbuzzrx.com |
| Colestipol | Interaction possible. | Not specified | clevelandclinic.orgbuzzrx.com |
| Corticosteroids (e.g., Prednisone, Cortisone) | Increased risk of hypokalemia. rxlist.commims.com | Use Caution/Monitor rxlist.com | rxlist.commims.comclevelandclinic.orgmyactivehealth.combuzzrx.com |
| Digitalis glycosides (e.g., Digoxin) | Hypokalemia can sensitize or exaggerate the heart's response to toxic effects. | Not specified | rxlist.comclevelandclinic.orgbuzzrx.com |
| Dofetilide (B1670870) | Increased levels of dofetilide by decreasing renal clearance. Risk of prolonged QTc interval. | Contraindicated | medscape.comclevelandclinic.org |
| Ephedrine | Both decrease serum potassium. | Use Caution/Monitor | medscape.com |
| Epinephrine | Both decrease serum potassium. | Use Caution/Monitor | medscape.com |
| Estrogen therapy | Associated with edema for which this compound is indicated as adjunctive therapy. | Not applicable (indication) | rxlist.commedscape.commyactivehealth.commedlineplus.govmayoclinic.org |
| Isocarboxazid (MAOI) | Additive hypotensive effects. | Contraindicated | medscape.com |
| Lithium | Reduced renal clearance of lithium, increasing the risk of lithium toxicity. | Serious medscape.com | rxlist.commims.comnih.govclevelandclinic.orgmyactivehealth.combuzzrx.com |
| Lofexidine | Either increases effects of the other by pharmacodynamic synergism. Avoid or Use Alternate Drug. | Not specified | medscape.com |
| Methyl aminolevulinate | Interaction mentioned, details not specified in snippet. | Not specified | medscape.com |
| Narcotics | Potentiation of orthostatic hypotension. | Not specified | mims.com |
| Norepinephrine (B1679862) | May decrease arterial responsiveness to norepinephrine, though usually not sufficient to preclude its therapeutic use. | Not specified | rxlist.commims.com |
| NSAIDs (e.g., Diclofenac, Diflunisal) | Effect on serum potassium may be unclear. Can reduce effectiveness of diuretics. Increased risk of acute kidney injury. | Use Caution/Monitor medscape.com | nih.govmedscape.com |
| Steroids | Hypokalemia may develop during concomitant use. rxlist.commims.com | Use Caution/Monitor rxlist.com | rxlist.comclevelandclinic.orgbuzzrx.com |
| Tubocurarine | May increase responsiveness to tubocurarine. rxlist.commims.com Hypokalemia may increase neuromuscular blocking effects. nih.gov | Not specified | rxlist.commims.comnih.govclevelandclinic.orgbuzzrx.comdrugbank.comdrugs.com |
This is not an exhaustive list, and numerous other potential interactions exist, including those with other diuretics, certain antibiotics, and various cardiovascular medications. medscape.comdrugs.comdrugbank.commetabolomicsworkbench.orgdrugs.com
Disease-Specific Considerations
The use of this compound requires careful consideration in patients with certain pre-existing medical conditions due to the potential for exacerbated effects or adverse outcomes.
Anuria
This compound is contraindicated in patients with anuria, a condition characterized by the inability to produce urine. rxlist.commedscape.commyactivehealth.comdrugs.comdrugs.com
Electrolyte Imbalance Conditions
This compound can influence electrolyte balance, primarily by increasing the excretion of sodium, chloride, and potassium. rxlist.commims.com Therefore, it should be used with caution in patients with pre-existing electrolyte imbalance conditions. mims.commyactivehealth.com Symptoms of overdosage or excessive fluid loss can include signs of electrolyte imbalance and potassium deficiency such as confusion, dizziness, muscular weakness, and gastrointestinal disturbances. rxlist.commims.comdrugbank.com Conditions like hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), and hypercalcemia (high calcium) are particularly relevant considerations. drugs.com
Liver Disease and Hepatic Impairment
Caution is advised when administering this compound to patients with impaired hepatic function or progressive liver disease. rxlist.commayoclinic.orgdrugs.com Minor alterations of fluid and electrolyte balance induced by thiazides may precipitate hepatic coma in these individuals. rxlist.comdrugs.com The effects of this compound may be increased in patients with liver disease due to slower removal of the medication from the body. mayoclinic.org
Renal Function Disorders
Research indicates that thiazide diuretics, including this compound, should be used with caution in patients with renal disease or significant impairment of renal function. rxlist.commayoclinic.org Studies suggest that in such cases, azotemia may be precipitated, and cumulative drug effects may occur due to slower removal of the medicine from the body. rxlist.commayoclinic.org this compound has been found useful as adjunctive therapy in edema associated with various forms of renal dysfunction, such as nephritic syndrome, acute glomerulonephritis, and chronic renal failure. nih.govrxlist.com
Systemic Lupus Erythematosus
Research has reported the possibility of exacerbation or activation of systemic lupus erythematosus (SLE) with the use of thiazide diuretics. rxlist.commedscape.comdrugs.com While reported cases have generally been associated with other thiazides like chlorothiazide (B1668834) and hydrochlorothiazide (B1673439), caution is advised when administering thiazide diuretics to patients with a history or risk of SLE. drugs.com Studies suggest that this compound may make this condition worse. mayoclinic.orgdrugs.com
Asthma
Research acknowledges that sensitivity reactions, including those affecting the respiratory system, may occur in patients with a history of allergy or bronchial asthma when taking thiazide diuretics. rxlist.commayoclinic.orgdrugs.com Patients with asthma should use this compound with caution. mayoclinic.orgdrugs.com
Diabetes Mellitus
Studies indicate that latent diabetes mellitus may become manifest during thiazide administration. rxlist.commedscape.com Research suggests that thiazide diuretics can decrease insulin sensitivity, potentially leading to glucose intolerance and hyperglycemia. medscape.com Monitoring of glycemic control is particularly recommended when initiating, discontinuing, or increasing the dose of thiazide diuretics in diabetic patients. medscape.com Patients with diabetes should use this compound with caution. patsnap.commayoclinic.orgdrugs.com
Hyperlipidemia
Research suggests that thiazides may cause increased concentrations of total serum cholesterol, total triglycerides, and low-density lipoproteins in some patients. rxlist.commedscape.com The mechanism underlying thiazide-induced hyperlipidemia is not fully clear, but it is more commonly observed at high doses of thiazides. nih.gov Studies recommend using thiazides with caution in patients with moderate or high cholesterol concentrations and in those with elevated triglyceride levels. rxlist.com Patients with hypercholesterolemia should use this compound with caution. mayoclinic.orgdrugs.com
Hyperparathyroidism
Research indicates that thiazide diuretics decrease urinary calcium excretion and may cause intermittent and slight elevation of serum calcium in the absence of known disorders of calcium metabolism. rxlist.compeacehealth.orgmedscape.comoregonstate.edumedscape.com Marked hypercalcemia may be indicative of hidden hyperparathyroidism, and studies suggest that thiazides should be discontinued (B1498344) before carrying out tests for parathyroid function. rxlist.com Research involving vitamin D-treated hypoparathyroid patients showed that some developed hypercalcemia when given a thiazide diuretic, suggesting thiazide administration can be a cause of hypercalcemia in this population. acpjournals.org Patients with hypercalcemia should use this compound with caution. mayoclinic.orgdrugs.com
Hyperuricemia
Research shows that hyperuricemia may occur or frank gout may be precipitated in certain patients receiving thiazide therapy. rxlist.commedscape.com Patients with hyperuricemia or gout should use this compound with caution. patsnap.commayoclinic.orgdrugs.com Studies indicate that the risk or severity of hyperuricemia can be increased when this compound is combined with certain drugs like diazoxide. drugbank.com
Thyroid Function Anomalies
Research indicates that thiazide diuretics, including this compound, can influence thyroid function tests. Specifically, these agents may lead to a decrease in serum protein-bound iodine (PBI) levels. rxlist.comdrugs.comdrugs.com It is important to note that this decrease in PBI levels typically occurs without clinical signs of thyroid disturbance. rxlist.comdrugs.comdrugs.com
Clinicians should be aware of this potential effect when evaluating thyroid function in patients receiving thiazide therapy, particularly in those with pre-existing thyroid disorders. drugs.comdrugs.com While the exact mechanism by which thiazides affect PBI levels without causing overt thyroid dysfunction is not fully elucidated in the provided search results, this interaction highlights a consideration for interpreting laboratory data in patients on this compound.
A study on the effect of prolonged thiazide administration on thyroid function examined parameters including blood proteins, electrolytes, and iodine metabolism, utilizing thyroid function tests. nih.gov This research area underscores the need for careful monitoring and interpretation of thyroid diagnostics in individuals undergoing long-term thiazide treatment.
Acute Hepatic Porphyria (Porphyrinogenicity)
Acute Hepatic Porphyria (AHP) is a group of rare inherited metabolic disorders affecting the heme biosynthesis pathway, which can result in acute neurovisceral attacks triggered by various factors, including certain drugs. mdpi.comnih.govnih.gov
Research suggests that this compound is considered possibly porphyrinogenic. researchgate.net This classification indicates a potential for the drug to trigger or exacerbate acute attacks in individuals with AHP. Diuretics belonging to the sulfonamide class, which includes thiazides like this compound, are among the drug categories considered in the context of porphyrinogenicity. researchgate.net
The potential for drug-induced porphyria is a critical consideration for patients with a known history or genetic predisposition to AHP. nih.gov Avoiding known precipitating factors, including certain drugs, is a key recommendation for managing AHP and preventing acute attacks. nih.gov While some loop diuretics like furosemide (B1674285) and bumetanide (B1668049) are considered probably not porphyrinogenic, the classification of this compound as possibly porphyrinogenic suggests a need for caution in susceptible individuals. researchgate.net
Advanced Research Methodologies and Techniques in Methyclothiazide Studies
Analytical Strategies in Pharmacological Research
Analytical techniques are crucial for the identification, quantification, and study of methyclothiazide (B1676421) in various matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in pharmacological research and bioanalysis. jocpr.com HPLC offers high selectivity and is applied for the separation and determination of this compound in different biological matrices and pharmaceutical formulations. jocpr.comresearchgate.net Studies have reported the development and validation of HPLC methods for the quantitative analysis of this compound, sometimes in combination with other drugs like amiloride (B1667095) or deserpidine, in tablets. researchgate.netnih.gov HPLC-UV methods, utilizing UV-VIS detectors, are cost-effective and commonly employed for this compound analysis. jocpr.com Various stationary phases, such as C18 columns, and mobile phases, often mixtures of acetonitrile (B52724) and methanol, are utilized to achieve optimal separation. jocpr.comnih.gov Method parameters like flow rate, injection volume, and run time are optimized for efficient analysis. researchgate.net
Data from an RP-HPLC method for this compound analysis in tablets shows specific chromatographic parameters:
| Parameter | Value |
| Equipment | HPLC equipped with Auto Sampler |
| Column | C18 ODS Inertsil (4.6 × 150mm, 5µm) |
| Flow rate | 1 ml/min |
| Detection Wavelength | 254 nm (PDA detector) researchgate.net, 286 nm nih.gov |
| Injection Volume | 20 μl researchgate.net |
| Run Time | 10 minutes researchgate.net |
Accuracy and precision studies for such methods demonstrate good recovery rates and low relative standard deviation (%RSD), indicating the reliability of HPLC for this compound quantification. jocpr.com
Anti-Doping Analysis of Diuretics
Diuretics, including this compound, are prohibited in sports by the World Anti-Doping Agency (WADA) due to their potential to cause rapid weight loss and act as masking agents for other banned substances. nih.govresearchgate.netwada-ama.org Anti-doping laboratories routinely screen for diuretics. researchgate.net this compound is among the thiazide diuretics that are subject to anti-doping control. nih.govresearchgate.net Analytical strategies in anti-doping analysis often involve the detection of diuretics and their metabolites in urine samples. nih.govwada-ama.org The WADA sets a minimum required performance level (MRPL) for the detection of diuretics in urine, which is 250 ng·mL−1 for accredited laboratories. nih.gov While traditional methods are used, advanced techniques like high-resolution mass spectrometry (HRMS) are increasingly employed in anti-doping analysis for their sensitivity and ability to detect a wide range of substances. researchgate.net The stability of thiazides in urine, influenced by factors like pH and temperature, is also a consideration in doping control analysis. wada-ama.org
Crystallography and Structural Analysis
Crystallography provides detailed information about the solid-state structure of this compound, including its molecular conformation and intermolecular interactions.
Future Directions and Emerging Research Avenues for Methyclothiazide
Exploring Extra-renal Sites of Thiazide Treatment
The chronic reduction of arterial pressure by thiazide diuretics is thought to involve extra-renal mechanisms in addition to their primary diuretic action. nih.govresearchgate.net While the initial reduction in blood pressure is attributed to decreased plasma volume due to increased diuresis, the sustained effect is believed to be mediated by a decrease in total peripheral vascular resistance. nih.govplos.orgfrontiersin.org The precise extra-renal target responsible for this chronic effect remains under investigation despite decades of research. nih.govfrontiersin.orgresearchgate.net Proposed mechanisms for the vasodilatory effect include direct inhibition of constrictor pathways, activation of relaxant signaling pathways in vascular smooth muscle, or indirect inhibition through effects on neurogenic and hormonal regulatory pathways. nih.govresearchgate.net Studies suggest that the non-diuretic hypotensive effects of thiazides are enhanced during volume depletion states and may involve inhibition of vasoconstriction through a pathway dependent on in vivo factors, unrelated to BK channel activation, and associated with intravascular volume depletion. plos.org
Investigating Indirect Inhibition of Vascular Constriction
Research indicates that future investigations into the extra-renal sites of chronic thiazide treatment should focus on the indirect inhibition of vascular constriction. nih.govresearchgate.net This is supported by studies suggesting that while thiazides like hydrochlorothiazide (B1673439) did not directly inhibit agonist-induced constriction of isolated mesenteric arterioles ex vivo, their hypotensive effects in vivo are augmented under conditions of volume depletion. plos.orgnih.gov This points towards a mechanism where thiazides might modulate vascular tone indirectly, potentially through pathways influenced by the body's volume status or neurohumoral factors. plos.orgphysiology.org
Research on Chronic Thiazide Treatment Under Clinically Relevant Conditions
To better understand the extra-renal mechanisms of thiazide action, it is suggested that research on chronic thiazide treatment be conducted under clinically relevant conditions. nih.govresearchgate.net This includes using chronic administration of thiazides at relevant concentrations in hypertensive animal models. nih.gov Such studies would more closely mimic the clinical scenario of long-term thiazide therapy for hypertension and provide more applicable insights into the mechanisms underlying sustained blood pressure reduction.
Pharmacological Strategies for Optimizing Therapeutic Benefits and Minimizing Risks
Optimizing the therapeutic benefits of thiazide diuretics while minimizing risks involves careful consideration of dosage and potential adverse effects. mdpi.comnih.gov While the provided context focuses on thiazides in general rather than specifically methyclothiazide (B1676421), the principles apply. Strategies include appropriate dosing, monitoring of electrolytes and renal function, and combining thiazides with other antihypertensive agents when necessary. mdpi.comnih.gov Lower doses of thiazides have been shown to significantly reduce the risk of metabolic abnormalities such as hypokalemia, hyperglycemia, hyperlipidemia, and hyperuricemia. nih.govtandfonline.com
Integration of Pharmacogenomics for Personalized Therapy
Pharmacogenomics holds promise for personalizing antihypertensive therapy, including the use of thiazide diuretics. nih.govfrontiersin.orgpakheartjournal.com Genetic variations can influence an individual's response to thiazides, affecting both efficacy and the likelihood of adverse effects. nih.govresearchgate.netnih.gov Research has identified genetic polymorphisms in genes like NEDD4L and ADD1 that may be associated with variations in blood pressure response to thiazides like hydrochlorothiazide. nih.govfrontiersin.org Integrating pharmacogenomic testing could help identify patients who are more likely to respond favorably to thiazide therapy or who may be at increased risk of adverse events, allowing for more tailored drug selection and dosing. frontiersin.orgpakheartjournal.com
Role in Broader Cardiovascular Risk Reduction Strategies
Thiazide diuretics are recognized for their role in reducing cardiovascular morbidity and mortality in hypertensive patients. pharmacytimes.comahajournals.org They are often recommended as first-line therapy for hypertension and are used in combination with other antihypertensive drugs. ahajournals.orgnih.govelsevier.es Studies have demonstrated that thiazide-based regimens can significantly reduce the risk of stroke, heart failure, and other cardiovascular events. pharmacytimes.comahajournals.org While the specific contribution of this compound in recent broad cardiovascular risk reduction trials is limited due to its discontinued (B1498344) status, the extensive evidence supporting the cardiovascular benefits of the thiazide class informs the potential role of similar agents in comprehensive risk reduction strategies. goodrx.comnih.govpharmacytimes.comahajournals.org
Research into Discontinued Status and Implications for Thiazide Research
This compound has been discontinued in some regions, including the United States. goodrx.comnih.govdrugs.com The reasons for discontinuation are not always related to safety or effectiveness issues, as was suggested for this compound. goodrx.com The discontinued status of this compound highlights the evolving landscape of antihypertensive medications and the availability of alternative thiazide and thiazide-like diuretics. mdpi.comgoodrx.comelsevier.es However, historical research and clinical experience with this compound still contribute to the broader understanding of thiazide pharmacology and inform ongoing research into the class. Insights gained from studies involving this compound regarding its effects on vascular function, for example, remain relevant to the investigation of extra-renal thiazide mechanisms. researchgate.net The discontinuation of specific thiazides may also influence future research by shifting focus to currently available and more widely used agents within the class, such as hydrochlorothiazide and chlorthalidone (B1668885). mdpi.comelsevier.es
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Methyclothiazide in pharmacokinetic studies?
- Methodological Answer: Use validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Calibrate the method using spiked plasma samples with internal standards (e.g., deuterated analogs) to account for matrix effects. Include quality controls at low, medium, and high concentrations to ensure precision (<15% CV) and accuracy (85–115% recovery). Non-compartmental analysis (NCA) can then calculate pharmacokinetic parameters like , , and AUC .
Q. How can researchers determine the purity of this compound in pharmaceutical formulations?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection at 270 nm. Use a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Compare peak areas against certified reference standards. For impurities, apply forced degradation studies (acid/base hydrolysis, oxidative stress) followed by mass spectrometry to identify decomposition products .
Q. What are the key pharmacological properties of this compound relevant to experimental design?
- Methodological Answer: this compound is a thiazide diuretic with a potency ~100× higher than chlorothiazide. Its natriuretic effects peak at 6 hours post-administration and persist for 24 hours. Design dose-response studies using 2.5–10 mg/kg (oral) in rodent models, monitoring urine output and electrolyte excretion. Note its instability in alkaline buffers (pH ≥8), requiring pH adjustment in solubility assays .
Advanced Research Questions
Q. How can decomposition artifacts be mitigated during this compound solubility studies?
- Methodological Answer: Decomposition occurs in alkaline conditions (pH ≥8) due to hydrolysis into primary aromatic amines. To prevent this:
Use buffers with pH ≤7.4 (e.g., phosphate-buffered saline).
Monitor stability via thin-layer chromatography (TLC) with acidified p-dimethylaminobenzaldehyde spray to detect amine byproducts.
Limit agitation time during equilibration to ≤4 hours .
Q. How should researchers address contradictions in reported diuretic efficacy across preclinical studies?
- Methodological Answer: Conduct a systematic review with meta-analysis, stratifying studies by:
- Model species (rats vs. dogs).
- Hydration status (e.g., water-loaded vs. euvolemic subjects).
- Dosage regimens (single vs. repeated dosing).
Use mixed-effects models to account for heterogeneity and validate findings via in vivo head-to-head comparisons under standardized conditions .
Q. What experimental strategies validate the mechanism of action of this compound in hypertension models?
- Methodological Answer: Combine pharmacodynamic (blood pressure monitoring) and molecular (Western blot/NGS) approaches:
Measure systolic/diastolic blood pressure in spontaneously hypertensive rats (SHRs) before and after treatment.
Quantify expression of sodium-chloride symporter (NCC) in renal cortical tissues.
Correlate NCC inhibition with urinary Na+/K+ ratios to confirm target engagement .
Data Analysis and Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer: Document the following in supplementary materials:
- Reagent sources : e.g., Sigma-Aldrich Lot# for starting materials.
- Reaction conditions : Temperature (±0.5°C), stirring speed (RPM), and inert gas flow rates.
- Characterization data : NMR (δ ppm), HRMS (m/z), and HPLC purity (>99%).
Reference the Beilstein Journal’s guidelines for experimental rigor .
Q. What statistical methods are appropriate for analyzing dose-dependent adverse effects?
- Methodological Answer: Apply dose-proportionality analysis using the Power Model:
If β ≈1, effects are dose-proportional. For non-linear trends, use Emax models or ANOVA with Tukey’s post-hoc test. Report 95% confidence intervals for clinical relevance .
Comparative Analytical Techniques
Key Considerations for Advanced Studies
- Contradiction Resolution : Replicate studies using orthogonal methods (e.g., LC-MS/MS vs. immunoassays) to confirm pharmacokinetic discrepancies .
- Ethical Reporting : Disclose all adverse reactions in animal studies, including hypokalemia and hypotension, using ARRIVE guidelines .
- Data Sharing : Deposit raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) with DOI links for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
